Bmvc-8C3O

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

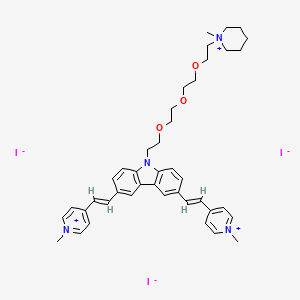

BMVC-8C3O es un ligando de G-cuádruplex de ADN que induce la conversión topológica de formas no paralelas a paralelas en los G-cuádruplexes de ADN telomérico humano . Este compuesto ha mostrado un potencial significativo en el campo de la investigación del cáncer debido a su capacidad para estabilizar secuencias ricas en G en los ácidos nucleicos .

Mecanismo De Acción

El mecanismo de acción de BMVC-8C3O involucra su unión a estructuras de G-cuádruplex en ácidos nucleicos. Al estabilizar estas estructuras, this compound puede inhibir la actividad de la telomerasa y otras enzimas involucradas en la replicación y reparación del ADN . Esta estabilización conduce a la supresión de la expresión génica, como c-FOS, y aumenta la sensibilidad de las células cancerosas a las terapias dirigidas .

Análisis Bioquímico

Biochemical Properties

Bmvc-8C3O suppresses c-FOS expression by stabilizing G-rich sequences located at the c-FOS promoter . This interaction involves the stabilization of G-quadruplex secondary structures, which are formed in nucleic acids by sequences that are rich in guanine .

Cellular Effects

The suppression of c-FOS expression by this compound increases the sensitivity of acquired resistant cancer cells to osimertinib, an epidermal growth factor receptor inhibitor . This suggests that this compound can influence cell function by modulating gene expression and cellular signaling pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level by stabilizing G-rich sequences located at the c-FOS promoter, thereby suppressing c-FOS expression . This mechanism involves the formation and stabilization of G-quadruplex secondary structures .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed in both in vitro and in vivo studies

Dosage Effects in Animal Models

Combining this compound and osimertinib has a synergistic effect in inhibiting the growth of acquired resistant cancers both in vitro and in animal models

Metabolic Pathways

Its ability to suppress c-FOS expression suggests that it may interact with enzymes or cofactors involved in gene expression and cellular signaling pathways .

Métodos De Preparación

La síntesis de BMVC-8C3O implica múltiples pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción suelen ser propiedad de la empresa y pueden variar dependiendo del fabricante. el compuesto se prepara típicamente en un entorno de laboratorio utilizando técnicas estándar de síntesis orgánica .

Análisis De Reacciones Químicas

BMVC-8C3O principalmente experimenta reacciones de conversión topológica inducidas por ligandos. Puede inducir la transición de los G-cuádruplexes de ADN telomérico humano de formas híbridas a formas paralelas . Esta transición involucra reordenamientos locales y eventos de desdoblamiento sustanciales, dependiendo de la estructura específica del G-cuádruplex . Los reactivos comunes utilizados en estas reacciones incluyen varios solventes y agentes estabilizadores .

Aplicaciones Científicas De Investigación

BMVC-8C3O tiene varias aplicaciones de investigación científica, particularmente en el campo de la investigación del cáncer. Se ha demostrado que suprime la expresión de c-FOS al estabilizar las secuencias ricas en G ubicadas en el promotor de c-FOS . Esta supresión aumenta la sensibilidad de las células cancerosas con resistencia adquirida a osimertinib, un inhibidor del receptor del factor de crecimiento epidérmico . Además, this compound se ha utilizado en estudios de acoplamiento molecular para investigar sus interacciones de unión con proteínas diana .

Comparación Con Compuestos Similares

BMVC-8C3O es único entre los ligandos de G-cuádruplex debido a su capacidad para inducir la conversión topológica de formas no paralelas a paralelas en los G-cuádruplexes de ADN telomérico humano . Compuestos similares incluyen N2-metilguanina, sacarina y 1-metilimidazol, que también se dirigen a estructuras de G-cuádruplex pero pueden tener diferentes afinidades de unión y especificidades .

Si tiene más preguntas o necesita más detalles, no dude en preguntar!

Propiedades

IUPAC Name |

9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMJOQQQBQBOMV-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53I3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1042.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B2844112.png)

![3,4,5-trimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2844116.png)

![3-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2844119.png)

![N-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2844122.png)

![2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile](/img/structure/B2844124.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2844127.png)

![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2844128.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)

![6-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2844133.png)